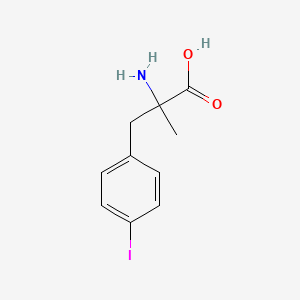![molecular formula C7H12O B12318971 Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
Bicyclo[3.1.0]hexan-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-3-ylmethanol is a bicyclic organic compound that features a unique structure with a three-membered ring fused to a five-membered ring. This compound is of significant interest in medicinal chemistry due to its conformationally constrained structure, which can confer tighter binding to target proteins and better selectivity, resulting in fewer off-target effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexan-3-ylmethanol can be synthesized through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method uses an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexan-3-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-3-ylmethanol has several scientific research applications:
Wirkmechanismus
The mechanism by which bicyclo[3.1.0]hexan-3-ylmethanol exerts its effects involves its ability to bind tightly to target proteins. The conformationally constrained structure of the compound allows for better selectivity and reduced off-target effects. The molecular targets and pathways involved are primarily related to its interaction with enzymes and proteins, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: Bicyclo[3.1.0]hexan-3-ylmethanol is a conformationally constrained bioisostere of cyclohexane.
Thujone: This compound contains the cis-bicyclo[3.1.0]hexane core structure and is found in absinthe.
Drospirenone: A bicyclo[3.1.0]hexane-containing drug used in birth control.
Uniqueness
This compound is unique due to its rigid structure, which provides better selectivity and tighter binding to target proteins compared to other similar compounds. This makes it a valuable compound in drug discovery and medicinal chemistry .
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-bicyclo[3.1.0]hexanylmethanol |
InChI |
InChI=1S/C7H12O/c8-4-5-1-6-3-7(6)2-5/h5-8H,1-4H2 |
InChI-Schlüssel |
UPIIUAPEQOCMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2C1C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
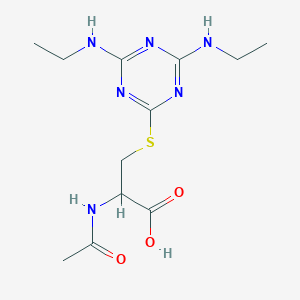
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
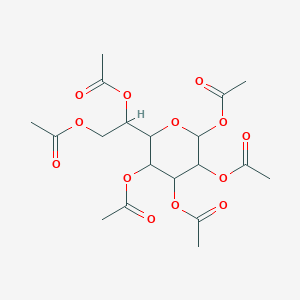
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B12318922.png)
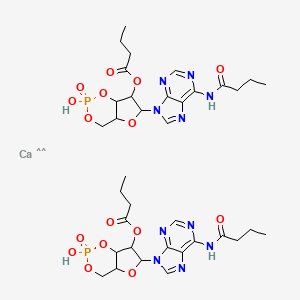
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
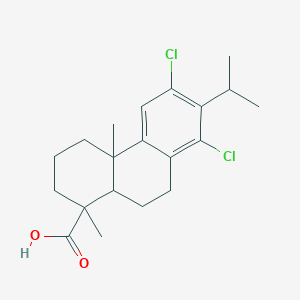
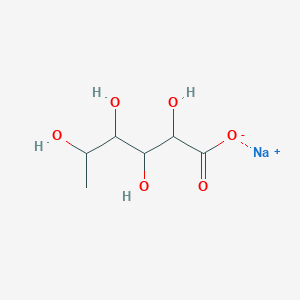
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
